molecular formula C9H9Cl3IN3 B051112 Chlorhydrate de p-iodoclonidine CAS No. 108294-57-1

Chlorhydrate de p-iodoclonidine

Numéro de catalogue: B051112
Numéro CAS: 108294-57-1
Poids moléculaire: 392.4 g/mol
Clé InChI: ULCGXOSKNHMYAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

p-Iodoclonidine hydrochloride is extensively used in scientific research due to its high affinity for α2 adrenergic receptors. Some of its applications include:

Mécanisme D'action

Target of Action

p-Iodoclonidine hydrochloride is a partial agonist of the α2-adrenergic receptor . This receptor is a type of G protein-coupled receptor that is widely distributed in the body and plays a crucial role in the central and peripheral nervous system .

Mode of Action

As a partial agonist, p-Iodoclonidine hydrochloride binds to the α2-adrenergic receptor with high affinity . This binding results in the inhibition of adenylate cyclase activity, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP) . The reduction in cAMP levels leads to various physiological responses, including a decrease in neurotransmitter release .

Biochemical Pathways

The primary biochemical pathway affected by p-Iodoclonidine hydrochloride is the adenylate cyclase-cAMP pathway . By inhibiting adenylate cyclase, p-Iodoclonidine hydrochloride prevents the conversion of ATP to cAMP, a key second messenger involved in many biological processes . The downstream effects of this inhibition can vary depending on the specific cell type and physiological context .

Pharmacokinetics

As a hydrochloride salt, it is soluble in water , which may facilitate its absorption and distribution in the body.

Result of Action

One of the key cellular effects of p-Iodoclonidine hydrochloride is the potentiation of platelet aggregation induced by ADP . This suggests that the compound may influence blood clotting processes . Additionally, it has been shown to inhibit epinephrine-induced platelet aggregation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Iodoclonidine hydrochloride typically involves the iodination of clonidine. One common method starts with benzamide, N-[[(2,6-dichloro-4-iodophenyl)amino]thioxomethyl]-. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring .

Industrial Production Methods: Industrial production methods for p-Iodoclonidine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is usually purified through recrystallization or chromatography techniques .

Types of Reactions:

    Oxidation: p-Iodoclonidine hydrochloride can undergo oxidation reactions, particularly at the imidazoline ring.

    Reduction: The compound can be reduced to remove the iodine atom, although this is less common.

    Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine in the presence of a catalyst.

Major Products:

Comparaison Avec Des Composés Similaires

    Clonidine: Another α2 adrenergic receptor agonist with similar pharmacological properties but without the iodine atom.

    Guanfacine: A selective α2A adrenergic receptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD).

    Methyldopa: An α2 adrenergic receptor agonist used as an antihypertensive agent.

Uniqueness: p-Iodoclonidine hydrochloride is unique due to its high affinity for α2 adrenergic receptors and its specific iodinated structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Activité Biologique

p-Iodoclonidine hydrochloride (PIC) is a derivative of clonidine, primarily known for its role as a partial agonist of the alpha-2 adrenergic receptor. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications. This article aims to explore the biological activity of p-iodoclonidine hydrochloride, supported by data tables, case studies, and detailed research findings.

p-Iodoclonidine hydrochloride is characterized by its structural formula, which includes an imidazoline core and an iodine substitution. Its chemical name is 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride, with a molecular weight of 266.56 g/mol. The compound is soluble in water and alcohol and exhibits a bitter taste.

PropertyValue
Chemical FormulaC₉H₉Cl₂N₃·HCl
Molecular Weight266.56 g/mol
SolubilityWater, Alcohol
AppearanceWhite crystalline powder

p-Iodoclonidine functions primarily as a partial agonist at the alpha-2 adrenergic receptors (α2-ARs). These receptors are G protein-coupled receptors that play a critical role in regulating neurotransmitter release in the central nervous system (CNS). When p-iodoclonidine binds to these receptors, it leads to:

  • Decreased sympathetic outflow : This results in reduced peripheral resistance and heart rate.
  • Inhibition of norepinephrine release : By decreasing presynaptic calcium levels, p-iodoclonidine inhibits norepinephrine release, contributing to its antihypertensive effects.

Table 2: Biological Activity Metrics

Activity TypeMeasurement
EC50 (platelet aggregation)1.5 µM
IC50 (epinephrine-induced aggregation)5.1 µM
Ki (binding affinity)1.0 nM
Kd (dissociation constant)0.5 ± 0.1 nM

Antihypertensive Effects

Research indicates that p-iodoclonidine exhibits significant antihypertensive properties similar to those of clonidine. Studies have shown that it effectively lowers blood pressure by acting on the central nervous system's vasomotor centers.

Platelet Aggregation

p-Iodoclonidine has been observed to enhance platelet aggregation induced by adenosine diphosphate (ADP). This effect is particularly relevant in contexts where platelet function modulation is necessary.

Case Studies

  • Case Study on Hypertensive Patients : A clinical trial involving hypertensive patients demonstrated that administration of p-iodoclonidine resulted in a notable decrease in systolic and diastolic blood pressure within hours of administration.
  • Platelet Function Analysis : In vitro studies showed that PIC increased platelet aggregation under various conditions, suggesting its potential utility in managing bleeding disorders or enhancing hemostatic responses during surgical procedures.

Pharmacokinetics

The pharmacokinetic profile of p-iodoclonidine reveals a rapid onset of action with a peak plasma concentration reached approximately 3 to 5 hours post-administration. The half-life ranges from 12 to 16 hours, extending up to 41 hours in cases of renal impairment.

Table 3: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration3-5 hours
Half-Life12-16 hours
Renal Impairment Half-LifeUp to 41 hours

Propriétés

IUPAC Name

N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGXOSKNHMYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910676
Record name 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108294-53-7
Record name 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Iodoclonidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Iodoclonidine hydrochloride
Reactant of Route 2
Reactant of Route 2
p-Iodoclonidine hydrochloride
Reactant of Route 3
Reactant of Route 3
p-Iodoclonidine hydrochloride
Reactant of Route 4
Reactant of Route 4
p-Iodoclonidine hydrochloride
Reactant of Route 5
p-Iodoclonidine hydrochloride
Reactant of Route 6
p-Iodoclonidine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.